Product packaging for 4H-pyrano[3,2-b]pyridin-4-one(Cat. No.:CAS No. 2060008-39-9)

4H-pyrano[3,2-b]pyridin-4-one

Cat. No.: B1381717
CAS No.: 2060008-39-9
M. Wt: 147.13 g/mol
InChI Key: RAKYHHBAJUPRMI-UHFFFAOYSA-N
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Description

4H-pyrano[3,2-b]pyridin-4-one (CAS 405174-48-3) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for constructing more complex fused heterocyclic systems, such as pyrano[3,2-c]pyridones, which are recognized as privileged structures in the development of bioactive molecules . Scientific studies have demonstrated that derivatives based on this core structure exhibit a range of promising biological activities, positioning it as a valuable template for anticancer and antiviral research . These derivatives have shown potent antiproliferative effects, inducing G2/M phase cell cycle arrest and apoptosis in human cancer cell lines by inhibiting in vitro tubulin polymerization, a mechanism similar to some clinically used microtubule-targeting agents . Furthermore, research highlights the potential of related pyrano[3,2-c]pyridone hybrids as potential antiviral and antileishmanial agents . The compound is offered with high purity to ensure reliable and reproducible experimental outcomes. This product is intended for research purposes in a laboratory setting only and is not classified or available for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet (SDS) and adhere to their institution's safety protocols when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2 B1381717 4H-pyrano[3,2-b]pyridin-4-one CAS No. 2060008-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrano[3,2-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKYHHBAJUPRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CO2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4h Pyrano 3,2 B Pyridin 4 One

Strategic Approaches to Core Scaffold Construction

The construction of the 8-azachromone core predominantly relies on building the pyran-4-one ring onto a pre-existing 2-pyridone base. This approach typically involves the formation of a 1,3-dicarbonyl intermediate attached to the C3 position of the pyridone, which then undergoes a ring-closing reaction. mdpi.com

Multi-step sequences are the most documented routes for synthesizing the 4H-pyrano[3,2-b]pyridin-4-one core, often starting from substituted 2-pyridones. nanobioletters.commdpi.com These linear sequences allow for the careful construction and functionalization of the target molecule.

Condensation reactions are fundamental to creating the key 1,3-dicarbonyl moiety required for the subsequent cyclization step. A prominent example is the Claisen condensation of a 3-acetyl-2-pyridone with an appropriate ester. For instance, the condensation of 3-acetyl-4,6-dimethylpyridin-2-one with polyfluoroalkyl carboxylates in the presence of a strong base like lithium hydride (LiH) yields the corresponding β-diketone intermediates. nanobioletters.com

Another strategy involves the condensation of 3-acetoacetyl-4,6-diaryl-2-pyridones with carbon disulfide in the presence of a base, followed by methylation, to produce a ketene (B1206846) dithioacetal. This intermediate serves as the precursor for the pyranone ring. mdpi.com

StepStarting MaterialReagentsIntermediate/ProductReaction Type
13-Acetyl-4,6-dimethylpyridin-2-one1. LiH2. RFCO₂Et1-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-(polyfluoroalkyl)propane-1,3-dioneClaisen Condensation
23-Acetoacetyl-4,6-diaryl-2-pyridone1. CS₂2. MeI3-(1-(Bis(methylthio)methylene)-2-oxopropyl)-4,6-diarylpyridin-2(1H)-oneCondensation

The pivotal step in forming the this compound scaffold is the intramolecular cyclization of the 1,3-dicarbonyl intermediate. The first synthesis of the 8-azachromone core, reported in 1967, utilized an acid-catalyzed ring closure of 1,3-diketone derivatives of 2-pyridones. mdpi.com

This strategy remains central to modern syntheses. For example, β-diketones formed from Claisen condensations can be dehydrated using concentrated sulfuric acid (H₂SO₄) to force an intramolecular cyclization, yielding the final fused pyranone ring. nanobioletters.com This acid-catalyzed reaction effectively removes a molecule of water to close the ring and form the aromatic pyranone system. nanobioletters.com

Substitution reactions are employed not only to build precursors but also to modify the this compound scaffold after its formation, enabling the creation of diverse derivatives. A powerful method involves synthesizing a 2-methylthio-8-azachromone, where the methylthio group acts as an effective leaving group. mdpi.com This allows for the introduction of various functionalities at the C2 position through nucleophilic substitution. Primary and secondary amines, for example, can readily displace the 2-methylthio group to yield a range of 2-(substituted amino)-8-azachromones. mdpi.com The success of this substitution is dependent on the nucleophilicity of the incoming amine. mdpi.com

The synthesis of this compound derivatives is well-suited to divergent strategies. A key example is the use of 5,7-diaryl-2-methylthio-8-azachromone as a common intermediate. mdpi.com This single precursor can be reacted with a wide array of nucleophiles, such as various primary and secondary amines, to generate a library of structurally diverse 2-(substituted amino)-8-azachromones. mdpi.com This approach is highly efficient for exploring structure-activity relationships, as it allows for the rapid generation of numerous analogs from a late-stage intermediate.

IntermediateNucleophileReaction ConditionsProduct
5,7-Diaryl-2-methylthio-8-azachromonePiperidine (B6355638)Toluene, 110 °C2-(Piperidin-1-yl)-5,7-diaryl-8-azachromone
5,7-Diaryl-2-methylthio-8-azachromoneMorpholineToluene, 110 °C2-(Morpholino)-5,7-diaryl-8-azachromone
5,7-Diaryl-2-methylthio-8-azachromoneBenzylamineToluene, 110 °C2-(Benzylamino)-5,7-diaryl-8-azachromone

Multi-Step Synthetic Sequences

Advanced Synthetic Techniques and Green Chemistry Protocols

The reported syntheses of the this compound core largely rely on classical multi-step solution-phase chemistry. nanobioletters.commdpi.com While advanced techniques such as microwave-assisted synthesis have been successfully applied to the rapid and efficient production of other fused pyran systems, their specific application to the construction of the 8-azachromone scaffold is not yet widely documented in the literature. The development of more sustainable and efficient protocols, potentially involving one-pot procedures, green catalysts, or alternative energy sources, remains a promising area for future research in the synthesis of these important heterocyclic compounds.

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel, avoiding the need for isolation of intermediate products. mjbas.com This approach is particularly valuable for creating libraries of structurally diverse compounds for biological screening. The synthesis of pyran-containing heterocycles, including pyrano[3,2-b]pyridine derivatives, has been successfully achieved using MCRs. mjbas.comresearchgate.net

A common strategy involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group, and a suitable 1,3-dicarbonyl compound or its equivalent. researchgate.net For the synthesis of pyrano[3,2-b]pyridine frameworks, variations of this approach are employed, often utilizing a pyridine-based precursor. For instance, the three-component reaction of an aromatic aldehyde, malononitrile (B47326), and a 4-hydroxy-2-pyridone derivative can yield the desired pyrano[3,2-b]pyridine system. These reactions are often facilitated by a catalyst to enhance reaction rates and yields. researchgate.net

The key advantages of MCRs in this context include operational simplicity, reduced reaction times, and lower consumption of solvents and reagents, contributing to more environmentally benign synthetic processes. mjbas.com

Table 1: Examples of One-Pot Multicomponent Reactions for Pyrano[3,2-b]pyridine Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst Solvent Yield (%)
Aromatic Aldehyde Malononitrile 4-hydroxy-6-methyl-2-pyrone Ammonium Acetate Ethanol (B145695) High
Isatin derivatives Hydrazine hydrate Ethyl acetoacetate MOF-199 Water High
Aryl glyoxal (B1671930) derivatives Ethyl cyanoacetate 4-hydroxyquinolin-2(1H)-one CuMnxOy-GO Water 85-96

Catalytic Synthesis

Catalysis plays a pivotal role in the modern synthesis of this compound and related structures, offering pathways to improved efficiency, selectivity, and sustainability. Various catalytic systems have been explored, each with its unique advantages.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has emerged as a powerful tool in synthetic chemistry. researchgate.netfigshare.com In the context of pyrano[3,2-b]pyridine synthesis, organocatalysts such as L-proline and its derivatives have been employed. acs.org These catalysts can activate the substrates through the formation of intermediate iminium or enamine species, facilitating the key bond-forming steps of the reaction cascade.

For example, the synthesis of hybrid 4H-pyrano[2,3-b]pyridine derivatives has been achieved using (S)-5-benzyl-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride as an organocatalyst. researchgate.net The use of such catalysts can provide access to chiral products, which is of significant interest in medicinal chemistry. Organocatalyzed reactions often proceed under mild conditions and can be performed in environmentally friendly solvents, further enhancing their appeal. researchgate.netfigshare.com

Nanocatalysts: A variety of nanocatalysts have been developed for the synthesis of pyran derivatives. These materials possess high surface-area-to-volume ratios, leading to enhanced catalytic activity. Examples include magnetic nanoparticles, which can be easily recovered using an external magnet. nih.gov For instance, Fe3O4@iron-based metal-organic framework nanocomposites have been used for the synthesis of pyrano[2,3-d]pyrimidine derivatives, a related heterocyclic system. nih.govfrontiersin.orgnih.gov The synthesis of pyranoquinolines has been achieved with high yields using a CuMnxOy-GO nanocatalyst. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. tandfonline.com Their well-defined pore structures and high surface areas make them excellent candidates for heterogeneous catalysis. tandfonline.com MOF-199, for example, has been utilized as an efficient catalyst for the four-component synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives in water at room temperature. tandfonline.com The catalytic activity of MOFs can be tuned by modifying the metal centers and organic linkers.

Table 2: Heterogeneous Catalysts in Pyrano[3,2-b]pyridine and Related Syntheses

Catalyst Reaction Type Reactants Solvent Key Advantages
Cu2(NH2-BDC)2(DABCO) MOF Three-component Aldehydes, malononitrile, 1,3-dicarbonyls Solvent-free (ball milling) Good to excellent yields, bifunctional catalyst. nih.gov
IRMOF-3/GO/CuFe2O4 One-pot Aromatic aldehydes, primary amines, malononitrile, dimedone Ethanol Magnetically separable, high yields. nih.gov
Fe3O4@MOF (Fe) NC Multicomponent Aldehydes, malononitrile, barbituric acid Green medium Recyclable, high yields, short reaction times. nih.govfrontiersin.orgnih.gov

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained attention as green reaction media due to their low vapor pressure, high thermal stability, and tunable properties. oiccpress.com In addition to acting as solvents, ILs can also function as catalysts, promoting chemical transformations.

Acidic ionic liquids have been shown to be effective catalysts for the synthesis of pyran derivatives. nih.gov For instance, a saccharine-based ionic liquid, [Bmim]Sac, has been used as a sustainable catalyst for the synthesis of various pyran scaffolds through a Domino Knoevenagel–Michael reaction. nih.gov The dual activation of reactants by the ionic liquid's cation and anion can lead to enhanced reaction rates and yields. nih.gov Furthermore, the recyclability of ionic liquids makes them a cost-effective and environmentally friendly option. oiccpress.com

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nanobioletters.commdpi.com This technique has been widely applied to the synthesis of heterocyclic compounds, including pyran derivatives. arkat-usa.org

The synthesis of 4H-pyrano[2,3-c]pyrazoles, for example, has been efficiently carried out using microwave irradiation in the presence of a base catalyst. nanobioletters.com The rapid heating and localized superheating effects of microwaves can accelerate reaction rates, allowing for the completion of reactions in minutes that might otherwise take hours. mdpi.com The combination of MCRs with microwave assistance represents a particularly powerful and green approach for the rapid generation of molecular diversity. nanobioletters.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Pyrano Derivative Method Reaction Time Yield (%) Reference
4H-Pyrano[2,3-c]pyrazoles Conventional (stirring at RT) Several hours Moderate nanobioletters.com
4H-Pyrano[2,3-c]pyrazoles Microwave Irradiation Minutes Good nanobioletters.com
2-Formimidate-3-carbonitrile derivatives Conventional solvothermal Hours Maintained mdpi.com
2-Formimidate-3-carbonitrile derivatives Microwave radiation 20 minutes Maintained mdpi.com

Solvent-Free Reaction Environments

Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the environmental and economic issues associated with solvent use, separation, and disposal. nih.gov Solvent-free reactions can be achieved by heating the neat reactants or by using techniques such as ball milling (mechanochemistry). nih.gov

The synthesis of 4H-pyrans has been successfully demonstrated under solvent-free conditions, often in conjunction with a heterogeneous catalyst. nih.gov For example, the three-component synthesis of 4H-pyran derivatives has been achieved by ball milling with an amine-functionalized metal-organic framework as the catalyst. nih.gov This mechanochemical approach not only avoids the use of solvents but can also lead to the formation of products with high purity and in excellent yields.

Functionalization and Derivatization Strategies

The ability to selectively introduce functional groups at various positions of the this compound ring system is paramount for establishing structure-activity relationships (SAR) and optimizing pharmacological profiles. Researchers have explored several strategies to achieve regioselective modifications and introduce a wide array of chemical diversity.

Regioselective Modifications

Achieving regioselectivity in the functionalization of the this compound scaffold is a key synthetic challenge. The inherent electronic properties of the fused ring system, with the interplay between the pyridine (B92270) and pyranone rings, dictate the reactivity of different positions.

One notable approach to achieve regioselective functionalization involves multi-component reactions where the substitution pattern of the final product is controlled by the judicious choice of starting materials. For instance, the synthesis of 2-amino-4H-pyrano[3,2-c]pyridine-5-ones, an isomer of the target scaffold, has been accomplished through the reaction of 4-hydroxy-6-methyl-2(1H)-pyridones with arylmethylene malononitriles. This reaction proceeds with high regioselectivity, affording the 2-amino substituted product in excellent yields. While this example pertains to an isomeric system, it highlights a potential strategy for the regioselective introduction of amino groups in related pyranopyridine scaffolds.

Furthermore, palladium-catalyzed cross-coupling reactions represent a powerful tool for regioselective C-C and C-N bond formation. The synthesis of 2,3-disubstituted pyridines has been achieved, providing a conceptual framework that could be adapted for the this compound system. For example, the preparation of a halogenated precursor, such as a 2-halo- or 3-halo-4H-pyrano[3,2-b]pyridin-4-one, would open avenues for subsequent Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to introduce aryl, heteroaryl, or amino moieties at specific positions.

The table below summarizes potential regioselective modifications based on strategies applied to analogous heterocyclic systems.

PositionModification StrategyPotential Reagents and ConditionsResulting Functional Group
C2Nucleophilic Aromatic SubstitutionAmines, ThiolsAmino, Thioether
C2/C3Palladium-catalyzed Cross-CouplingArylboronic acids (Suzuki), Amines (Buchwald-Hartwig)Aryl, Amino
C6/C7/C8Electrophilic Aromatic SubstitutionNitrating agents, Halogenating agentsNitro, Halogen

Introduction of Diverse Chemical Moieties

The introduction of a wide range of chemical functionalities onto the this compound core is essential for exploring a broad chemical space and identifying novel bioactive molecules.

Amino Group Introduction: As suggested by the synthesis of related pyranopyridine isomers, the introduction of an amino group, often accompanied by a cyano group at the adjacent position, can be achieved through multi-component reactions. For example, a three-component reaction involving a suitable 3-hydroxypyridine (B118123) derivative, an aldehyde, and malononitrile could potentially yield 2-amino-3-cyano-4H-pyrano[3,2-b]pyridin-4-one derivatives.

Alkylation and Arylation: The direct C-H alkylation or arylation of the this compound scaffold remains a challenging but highly desirable transformation. Methodologies developed for the C4-functionalization of pyridines, which involve activation of the pyridine ring, could potentially be adapted. For instance, the formation of a pyridinium (B92312) intermediate followed by nucleophilic attack by a Grignard reagent or an organolithium species could lead to the introduction of alkyl or aryl groups.

Palladium-catalyzed cross-coupling reactions are a more established method for introducing aryl and vinyl groups. The synthesis of a halogenated this compound precursor would be the key first step. Subsequent Suzuki, Stille, or Heck coupling reactions would then allow for the introduction of a diverse array of aryl, heteroaryl, and vinyl substituents.

The following table provides examples of diverse chemical moieties that could be introduced and the potential synthetic methods.

Moiety to be IntroducedSynthetic MethodKey Reagents
AminoMulti-component reactionAldehyde, Malononitrile
Aryl/HeteroarylSuzuki-Miyaura CouplingAryl/Heteroarylboronic acid, Pd catalyst, Base
AlkylGrignard Reaction on activated precursorAlkylmagnesium halide
AlkynylSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base

Reaction Mechanisms and Mechanistic Elucidation in Pyrano 3,2 B Pyridin 4 One Synthesis

Detailed Analysis of Key Reaction Pathways

The formation of the pyranopyridinone core relies on the sequential formation of carbon-carbon and carbon-oxygen bonds, typically culminating in an intramolecular cyclization.

Tandem Cascade Reactions: A prevalent and efficient strategy for constructing fused 4H-pyran rings involves a tandem sequence of reactions. This process typically initiates with a Knoevenagel condensation, followed by a Michael addition, and concludes with an intramolecular cyclization. nih.gov For the synthesis of 4H-pyrano[3,2-b]pyridin-4-one derivatives, this would involve the reaction of a substituted 3-hydroxypyridine (B118123) derivative, an active methylene (B1212753) compound like a β-ketoester, and an appropriate aldehyde. The sequence begins with the base-catalyzed condensation of the aldehyde and the active methylene compound. The resulting electron-deficient alkene then undergoes a Michael-type addition from the hydroxyl group of the pyridine (B92270) ring, followed by a dehydrating annulation to form the final fused pyran ring. organic-chemistry.org

One-Pot Deprotection–Cyclization: Another powerful method involves a one-pot, two-step process starting from appropriately substituted 2-alkoxynicotinates and acetophenones. researchgate.net This pathway first involves the formation of a β-diketone intermediate. Subsequent treatment with an acid, such as pyridinium (B92312) hydrochloride, facilitates a tandem deprotection (e.g., cleavage of an alkoxy group) and heterocyclization to yield the this compound structure. researchgate.net This method is scalable and compatible with a range of functional groups, making it suitable for creating diverse analogues. researchgate.net

Acid-Catalyzed Tandem Allenylation/Cyclization: While demonstrated on the analogous quinolone system, a plausible pathway involves an acid-catalyzed reaction with propargylic alcohols. This mechanism proceeds through a Friedel–Crafts-type allenylation at the C4 position of the pyridine ring, followed by a 6-endo-dig cyclization of the hydroxyl group onto the allene (B1206475) intermediate to construct the pyran ring. rsc.org The choice of catalyst and solvent is critical in directing this pathway. rsc.org

Identification and Characterization of Reaction Intermediates

The high efficiency of tandem and multicomponent reactions often means that reaction intermediates are transient and not isolated. However, their existence is inferred from mechanistic studies and the logical progression of bond-forming events.

Knoevenagel and Michael Adducts: In multicomponent syntheses, the first key intermediate is the Knoevenagel condensation product, an electron-deficient alkene formed between an aldehyde and an active methylene compound. nih.govnih.gov Following this, the nucleophilic attack by the hydroxyl group of the pyridine precursor onto this alkene generates an open-chain Michael adduct. organic-chemistry.org This acyclic intermediate is highly poised for the subsequent intramolecular cyclization and dehydration, which are often rapid and lead directly to the thermodynamically stable heterocyclic product.

Acyclic β-Diketone Intermediates: In the deprotection-cyclization pathway, the initial reaction between a substituted nicotinate (B505614) and an acetophenone (B1666503) derivative forms an acyclic β-diketone intermediate. researchgate.net This intermediate is then subjected to conditions that induce cyclization. The presence of this precursor is a prerequisite for the final ring-closing step that forms the pyranone ring fused to the pyridine core. researchgate.net

Allenic Intermediates: In the proposed acid-catalyzed reaction with propargylic alcohols, a key transient species is the allene intermediate. rsc.org This is formed via a Meyer–Schuster rearrangement or a related transformation of the propargylic alcohol, which is then attacked by the nucleophilic pyridine ring. The subsequent intramolecular attack by the pyridinol oxygen onto the central carbon of the allene system finalizes the pyran ring construction. rsc.org

Kinetic and Thermodynamic Considerations in Reaction Control

The yield, selectivity, and rate of this compound synthesis are highly dependent on reaction parameters, which influence the kinetic and thermodynamic profiles of the reaction pathways.

Role of Catalysts: Catalysis is central to controlling these syntheses.

Base Catalysis: Bases such as piperidine (B6355638) or triethylamine (B128534) are commonly used to facilitate the initial Knoevenagel condensation and Michael addition steps in multicomponent reactions by generating the necessary nucleophiles. nih.gov

Acid Catalysis: Acids like pyridinium hydrochloride, p-toluenesulfonic acid (pTsOH), or triflic acid (TfOH) are crucial in pathways involving deprotection-cyclization or reactions with propargylic alcohols. researchgate.netrsc.org The acid protonates key functional groups, lowering the activation energy for cyclization and dehydration steps. The choice and concentration of the acid can significantly impact reaction time and yield, as shown in the table below for a related pyrano[3,2-c]quinolone synthesis. rsc.org

Influence of Solvent and Temperature: The reaction medium and temperature play a critical role in controlling the reaction kinetics. Solvents like ethanol (B145695) are common for multicomponent reactions. nih.govarkat-usa.org For acid-catalyzed cyclizations, solvents such as 1,2-dichloroethane (B1671644) (1,2-DCE) are often optimal. rsc.org Temperature is used to overcome the activation energy barriers of the reaction; however, excessive heat can lead to the formation of byproducts. For instance, studies on related pyran syntheses under microwave irradiation show that an optimal power level exists, above which yields decrease due to decomposition or side reactions. arkat-usa.org

The following table, adapted from a study on a structurally analogous system, illustrates how reaction conditions can be optimized to favor the desired product, reflecting the kinetic control exerted by catalysts and solvents. rsc.org

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1pTsOH·H₂O (10)CH₃CN24Trace
2pTsOH·H₂O (10)DCM2432
3pTsOH·H₂O (10)1,2-DCE262
4TFA (10)1,2-DCE3640
5TfOH (10)1,2-DCE157
6pTsOH·H₂O (20)1,2-DCE165

This optimization data highlights that both the nature of the acid catalyst and the solvent choice are critical kinetic parameters. The reaction proceeds poorly in acetonitrile (B52724) but gives a good yield in 1,2-DCE, which is further improved by using a stronger acid like TfOH or a higher loading of pTsOH, leading to shorter reaction times and better yields. rsc.org Such principles of kinetic control are directly applicable to the synthesis of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of Pyrano 3,2 B Pyridin 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). The chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J) provide detailed information about the connectivity of atoms within the molecule.

While specific NMR data for the unsubstituted 4H-pyrano[3,2-b]pyridin-4-one is not detailed in the available literature, analysis of its derivatives is common. For instance, the ¹H NMR spectrum of 2-(4-methoxyphenyl)-4H-pyrano[3,2-b]pyridin-4-one was recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent. sci-hub.se The resulting chemical shifts provide clear evidence for the arrangement of protons on the fused ring system and the substituent. sci-hub.se

¹H NMR Data for 2-(4-methoxyphenyl)-4H-pyrano[3,2-b]pyridin-4-one in DMSO-d6

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.42−8.36m (multiplet)3HAromatic protons on the pyridine (B92270) and pyranone rings
7.73s (singlet)1HAromatic proton
7.07d (doublet, J = 7.56 Hz)2HProtons on the methoxyphenyl substituent
3.97s (singlet)3HMethyl protons of the methoxy (B1213986) group

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a molecule's molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a compound with high accuracy.

Electrospray ionization (ESI) is a soft ionization technique commonly used for this class of compounds, which often reveals the protonated molecular ion, [M+H]⁺. sci-hub.segoogle.com For the derivative 2-(4-methoxyphenyl)-4H-pyrano[3,2-b]pyridin-4-one, ESI-MS analysis showed a peak at an m/z of 300.08, corresponding to the [M+H]⁺ ion, which confirms its molecular weight. sci-hub.se This technique is routinely used to verify the successful synthesis of target compounds within the pyranopyridine family. sci-hub.segoogle.comgoogle.com

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise 3D model of the molecule, confirming its stereochemistry and providing data on bond lengths and angles.

While a specific crystal structure of the parent this compound is not described in the surveyed literature, this technique is crucial for the unambiguous structural confirmation of its derivatives and related compounds. sci-hub.se For example, studies on related molecular scaffolds utilize single-crystal X-ray diffraction to understand their conformation and potential binding interactions. sci-hub.se This method provides definitive proof of the molecular structure, which is invaluable for understanding structure-activity relationships in medicinal chemistry. sci-hub.sealfa-chemistry.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies.

For this compound, the IR spectrum is expected to show several key absorption bands:

C=O Stretch: A strong absorption band for the carbonyl group in the pyranone ring, typically in the range of 1650-1700 cm⁻¹.

C=C and C=N Stretches: Multiple bands in the 1450-1650 cm⁻¹ region corresponding to the aromatic pyridine and pyran rings.

C-O-C Stretch: Absorption bands related to the ether linkage within the pyran ring, usually found in the 1000-1300 cm⁻¹ region.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a ground state to a higher energy excited state. The part of the molecule responsible for this absorption is known as the chromophore.

The entire fused aromatic system of this compound constitutes a large, conjugated chromophore. This extended π-system is expected to absorb UV radiation, leading to π → π* electronic transitions. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore and is sensitive to factors such as solvent polarity and the presence of substituents on the ring system. This technique is valuable for confirming the presence of the conjugated system and studying how modifications to the molecule affect its electronic properties.

Theoretical and Computational Chemistry of 4h Pyrano 3,2 B Pyridin 4 One

Quantum Mechanical Investigations

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For heterocyclic systems like 4H-pyrano[3,2-b]pyridin-4-one, Density Functional Theory (DFT) is a commonly employed method, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netniscpr.res.in These calculations are crucial for optimizing the molecular geometry and exploring the molecule's electronic landscape.

A detailed analysis of the electronic structure reveals the distribution of electrons and the nature of the chemical bonds within this compound. Key computational tools for this analysis include Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) maps.

Table 1. Illustrative NBO Analysis of Intramolecular Interactions in a Pyrano-Pyridine Scaffold. (Data is representative of similar heterocyclic systems).
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) O5π(C4a-C8a)25.8π-conjugation
LP(1) N1π(C2-C3)35.2π-conjugation
π(C2-C3)π(N1-C8a)18.5Intramolecular Charge Transfer
π(C6-C7)π(C5-C4a)21.0Intramolecular Charge Transfer

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. researchgate.net It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (red/yellow colors) around the carbonyl oxygen and the pyridine (B92270) nitrogen, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue colors) would be expected on the hydrogen atoms, marking them as sites for nucleophilic interaction.

The three-dimensional structure of this compound is not static. While the fused ring system imparts significant rigidity, some degree of flexibility exists. QM calculations can map the potential energy surface to identify stable conformers and the energy barriers for interconversion. beilstein-journals.org For the pyran ring, conformations such as chair, boat, or skew-boat can be investigated. DFT calculations on similar halogenated pyran systems have shown a preference for a standard ⁴C₁-like chair conformation. beilstein-journals.org The planarity of the fused pyridine ring system and the energetic cost of deviations from this planarity can also be quantified. These studies are essential for understanding how the molecule's shape influences its interaction with other molecules, such as biological receptors.

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. taylorandfrancis.com

The energy and spatial distribution of these orbitals are critical:

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. researchgate.net Conversely, a large gap implies high stability.

Orbital Distribution: The location of the HOMO and LUMO lobes on the molecular framework predicts the sites of reaction. The HOMO is typically distributed over the more electron-rich parts of the molecule, indicating likely sites for electrophilic attack. nih.gov The LUMO is concentrated on electron-deficient regions, marking the probable sites for nucleophilic attack. researchgate.net For this compound, the HOMO would likely be spread across the fused ring system, while the LUMO might be more localized around the electron-withdrawing carbonyl group and the pyridine ring. researchgate.net

Table 2. Representative Frontier Molecular Orbital Energies for Pyrano-Pyridine Derivatives calculated via DFT.
ParameterEnergy (eV)Implication
EHOMO-6.5Electron-donating ability
ELUMO-1.8Electron-accepting ability
Energy Gap (ΔE)4.7Chemical stability and reactivity

Molecular Dynamics Simulations for Conformational Flexibility

While QM methods provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, vibrates, and interacts with its environment (e.g., a solvent). mdpi.com

For this compound, MD simulations can be used to:

Explore the conformational landscape in solution, showing transitions between different low-energy states.

Analyze the flexibility of the fused ring system and the dynamics of its substituent groups.

Study how interactions with solvent molecules, like water, influence the molecule's preferred shape and orientation. mdpi.com

Assess the stability of the molecule when bound to a biological target, such as an enzyme's active site, by monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov

In Silico Design and Prediction of Molecular Properties

The this compound scaffold can serve as a starting point for the in silico design of novel compounds with specific biological or material properties. mdpi.com Computational chemists can systematically modify the core structure by adding various functional groups and then use predictive models to evaluate their potential.

This process involves several key steps:

Virtual Library Generation: Creating a large set of virtual derivatives based on the core scaffold.

Molecular Docking: Simulating the binding of these derivatives to the active site of a target protein to predict their binding affinity and mode of interaction. This is a cornerstone of modern drug discovery and has been applied to many pyran and pyridine derivatives. mdpi.comnih.gov

ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the designed molecules. wjpls.orgresearchgate.net This step is crucial for filtering out candidates that are unlikely to be effective or safe drugs. Properties such as aqueous solubility, blood-brain barrier permeability, and potential for mutagenicity are commonly assessed using computational models. wjpls.org

Table 3. Example of Predicted ADME Properties for a Hypothetical this compound Derivative.
PropertyPredicted ValueInterpretation
Water Solubility (logS)-3.5Moderately soluble
Caco-2 PermeabilityHighGood potential for intestinal absorption
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross into the central nervous system
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway
AMES MutagenicityNoPredicted to be non-mutagenic

Through these integrated computational approaches, a comprehensive understanding of this compound can be achieved, paving the way for its rational application in medicinal chemistry and materials science.

Structure Activity Relationship Sar Studies of Pyrano 3,2 B Pyridin 4 One Derivatives for Biological Potency

Systematic Exploration of Substituent Effects on Bioactivity

The biological activity of pyrano[3,2-b]pyridin-4-one derivatives is highly dependent on the nature and position of substituents on the core structure. Systematic studies have revealed critical insights into how different functional groups influence the potency and selectivity of these compounds against various biological targets, including cancer cell lines and enzymes.

One of the most significant areas of investigation has been the substitution on an aromatic ring attached to the pyran portion of the scaffold. For instance, in a series of pyrano[3,2-c]pyridones designed as antiproliferative agents, the presence of a halogen, particularly bromine, on the C4-aromatic ring was found to be crucial for high potency. nih.govnih.gov Derivatives with a 3-bromo substituent on this phenyl ring consistently demonstrated superior activity against cancer cell lines like HeLa. nih.gov

The position and electronic nature of the substituents play a pivotal role. For example, studies on related pyran derivatives have shown that electron-withdrawing groups can significantly modulate activity. nih.gov In one study on pyranothienopyridines, a 3,4-dichlorophenyl substituent on the thiophene (B33073) ring was beneficial for anticonvulsant activity, while replacing it with other groups like phenyl, 2,4-dimethoxyphenyl, or even a carbonitrile slightly decreased the activity. nih.gov This highlights that a specific electronic and steric profile is required for optimal interaction with the biological target.

The introduction of fluorine-containing substituents is another strategy that has been explored to enhance bioactivity. researchgate.netsci-hub.st Fluorine and fluoroalkyl groups can alter key physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. researchgate.netsci-hub.st For example, the trifluoromethoxy (-OCF3) group can increase lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles. researchgate.net While specific examples on the 4H-pyrano[3,2-b]pyridin-4-one core are limited in the provided context, the principles of fluorine substitution are widely applied in medicinal chemistry to fine-tune the properties of lead compounds.

The following table summarizes the observed effects of various substituents on the antiproliferative activity of related pyrano[3,2-c]pyridone analogs.

Compound AnalogueC4-Aryl SubstituentGI₅₀ (μM) against HeLa cellsReference
4a 3-Br-4-NMe₂C₆H₃0.33 nih.gov
4b 3-Br-4,5-(MeO)₂C₆H₂0.58 nih.gov
8 3-BrC₆H₄1.1 nih.gov
11 3-NO₂C₆H₄2.7 nih.gov
12 4-CF₃C₆H₄3.5 nih.gov
14 4-FC₆H₄6.4 nih.gov
15 4-ClC₆H₄6.5 nih.gov

This table is interactive. You can sort the columns by clicking on the headers.

As the data indicates, derivatives with a 3-bromo substituent, particularly when combined with other groups like dimethylamino or dimethoxy, exhibit the highest potency (lowest GI₅₀ values). nih.gov In contrast, other electron-withdrawing groups like nitro and trifluoromethyl, or other halogens like fluorine and chlorine at the 4-position, result in comparatively lower, though still significant, activity. nih.gov

Identification of Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For pyrano[3,2-b]pyridin-4-one derivatives, the core scaffold itself presents key features that contribute to its pharmacophoric profile. The pyridinone and pyranone rings contain hydrogen bond acceptors (the carbonyl and ether oxygens) and the pyridinone nitrogen can act as a hydrogen bond donor. frontiersin.org

The design of novel pyrano[3,2-c]pyridine derivatives has been guided by the pharmacophoric characteristics of known anticancer agents that inhibit kinases like EGFR and VEGFR-2. ekb.eg This approach involves hybridizing the pyranopyridinone scaffold with features from other active molecules. The core scaffold often serves as a central, rigid framework to which various substituents can be attached to interact with specific pockets in a target protein.

Key pharmacophoric features identified for this class of compounds often include:

Aromatic/Hydrophobic Regions: An appropriately substituted aryl group is frequently essential for activity, suggesting a crucial hydrophobic or π-stacking interaction with the target protein. acs.org

Hydrogen Bond Donors and Acceptors: The carbonyl oxygen of the pyranone ring and the nitrogen atom of the pyridine (B92270) ring are critical hydrogen bonding sites. frontiersin.org

A Rigid Heterocyclic Core: The fused ring system provides a structurally constrained platform, which can reduce the entropic penalty upon binding to a receptor and orient the substituents in a defined spatial arrangement.

The similarity of the 4H-pyran core to other bioactive scaffolds, such as 1,4-dihydropyridines, suggests that it can act as a pharmacophore for specific targets like Ca²⁺ channels. mdpi.com This bioisosteric relationship allows medicinal chemists to leverage the pyranopyridinone scaffold to mimic the interactions of other known drugs.

Molecular Activity Mapping and Hotspot Identification

To understand the SAR at a molecular level, researchers employ computational techniques like molecular docking to map the interactions between pyrano[3,2-b]pyridin-4-one derivatives and their biological targets. These studies help to identify "hotspots" – key amino acid residues or regions within the binding site that are critical for molecular recognition and biological activity.

For example, in the development of pyrano[3,2-c]pyridine derivatives as potential anticancer agents, molecular docking was used to investigate the binding modes of the most active compounds within the ATP-binding sites of EGFR and VEGFR-2 kinases. ekb.eg Such studies can reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

Similarly, molecular docking of pyranoquinoline derivatives, which share a similar fused heterocyclic structure, against butyrylcholinesterase (BChE) confirmed that the most potent inhibitor binds to both the catalytic anionic site and the peripheral anionic site of the enzyme. researchgate.net The docking analysis highlighted the significant role of a methoxy (B1213986) group on the phenyl ring in interacting with the peripheral site, providing a clear structural basis for its enhanced activity. researchgate.net

In a study of related pyrazolo[4,3-c]pyridine inhibitors, docking results suggested that different aromatic parts of the molecule addressed specific hydrophobic "hotspot" pockets on the target protein surface, mimicking the binding of the natural substrate. acs.org This detailed mapping of interactions is invaluable for rational drug design, allowing for the targeted modification of the ligand to improve its affinity and selectivity for these hotspots.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Models

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for rationalizing and predicting the biological activity of compounds. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological potency.

While specific QSAR models for the this compound scaffold are not detailed in the provided search results, the methodology has been successfully applied to closely related heterocyclic systems. For instance, a 3D-QSAR model was developed for a series of pyrazolo[3,4-b]pyridines, which are potent and selective antagonists of the A1 adenosine (B11128) receptor. nih.gov This model helped to rationalize the relationship between the three-dimensional properties of the molecules (such as steric and electrostatic fields) and their binding affinity. nih.gov

The general process for developing a QSAR model for pyrano[3,2-b]pyridin-4-one derivatives would involve:

Data Collection: Synthesizing a series of derivatives with systematic structural variations and measuring their biological activity (e.g., IC₅₀ or Kᵢ values).

Descriptor Calculation: Calculating a set of molecular descriptors for each compound that quantify various aspects of its structure (e.g., electronic, steric, hydrophobic, and topological properties).

Model Generation: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that links the descriptors to the observed biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

Such a validated QSAR model can then be used to predict the activity of new, unsynthesized pyrano[3,2-b]pyridin-4-one derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. nih.gov

Biological Activities and Mechanistic Understanding of Pyrano 3,2 B Pyridin 4 One Derivatives

Antimicrobial Spectrum and Action Mechanisms

Pyrano[3,2-b]pyridin-4-one derivatives have been identified as a class of compounds with a broad spectrum of antimicrobial activities, encompassing both antibacterial and antifungal properties. Their mechanisms of action are multifaceted, involving direct inhibition of microbial growth and modulation of bacterial resistance mechanisms.

The antibacterial activity of pyrano[3,2-b]pyridin-4-one and related pyran derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. Some derivatives have shown noteworthy efficacy, particularly against strains like Escherichia coli. asianpubs.org The antibacterial potential of these compounds is not only due to direct antimicrobial action but also their ability to inhibit bacterial efflux pumps, which are a major cause of multidrug resistance in bacteria.

Research has described a novel pyranopyridine efflux pump inhibitor (EPI), MBX2319, which shows potent activity against the AcrAB-TolC efflux pump of E. coli and other RND (Resistance-Nodulation-Division) efflux pumps in Enterobacteriaceae. nih.gov This compound was found to potentiate the activity of antibiotics like ciprofloxacin (B1669076) and levofloxacin. nih.gov Structural studies have revealed that these pyranopyridine inhibitors function by binding to the substrate-binding pocket of the AcrB protein, thereby preventing the efflux of antibiotics through steric hindrance. nih.gov This mechanism effectively restores the susceptibility of resistant bacterial strains to conventional antibiotics.

A study on spiro-4H-pyran derivatives highlighted a compound, 5d, which contains both indole (B1671886) and cytosine rings, demonstrating significant antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes, with MIC values of 32 and 64 µg/mL, respectively, against clinical isolates. nih.gov Another study on pyrazolo[3,4-b]pyridines showed moderate activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com Fused pyrano[2,3-b]pyridine derivatives have also been synthesized and evaluated for their antimicrobial activity, with one compound showing up to 90% impact against Staphylococcus aureus. ekb.egekb.eg

Compound TypeBacterial StrainActivity/MechanismReference
Pyranopyridine (MBX2319)Escherichia coli (Enterobacteriaceae)Inhibition of AcrAB-TolC efflux pump, potentiation of ciprofloxacin and levofloxacin nih.gov
Spiro-4H-pyran derivative (5d)Staphylococcus aureus (clinical isolate)MIC of 32 µg/mL nih.gov
Spiro-4H-pyran derivative (5d)Streptococcus pyogenes (clinical isolate)MIC of 64 µg/mL nih.gov
Pyrazolo[3,4-b]pyridinesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaModerate antibacterial activity japsonline.com
Fused Pyrano[2,3-b]Pyridine derivativeStaphylococcus aureusUp to 90% impact ekb.egekb.eg

In addition to their antibacterial properties, certain pyrano[3,2-b]pyridin-4-one derivatives have demonstrated antifungal activity. Studies have shown that these compounds can be effective against various fungal pathogens. For instance, some 4-pyrone and 4-pyridinone derivatives have been tested against Candida albicans, Candida krusei, and Candida parapsilosis. asianpubs.org Furthermore, newly synthesized fused pyrano[2,3-b]pyridine derivatives were evaluated for their antimicrobial activity against the filamentous fungus Aspergillus fumigatus and the unicellular fungus Candida albicans, with some compounds showing effective to moderate action. ekb.egekb.eg The development of such compounds is significant in the search for new antifungal agents, especially with the rise of resistance to existing antifungal drugs.

Anticancer Potential and Cellular Mechanisms

The anticancer properties of pyrano[3,2-b]pyridin-4-one derivatives are a significant area of research. These compounds have been shown to exert cytotoxic and antiproliferative effects on various cancer cell lines through diverse mechanisms, including the induction of cell cycle arrest and apoptosis, as well as the inhibition of key enzymes involved in cancer progression.

Numerous studies have reported the in vitro cytotoxicity of pyrano[3,2-b]pyridin-4-one and related pyran derivatives against a panel of human cancer cell lines. For example, novel pyrano[3,2-c]pyridine derivatives have been synthesized and tested for their antitumor activity against colon carcinoma (HCT-116), hepatic carcinoma (HepG-2), and breast carcinoma (MCF-7) cell lines. ekb.eg One particular formimidate derivative exhibited significant cytotoxic activity against these cell lines, with IC50 values of 5.2 ± 0.1 µM, 3.4 ± 0.3 µM, and 1.4 ± 0.6 µM, respectively. ekb.eg

Another study on 4H-pyran derivatives demonstrated their antiproliferative effects against HCT-116 cells, with two derivatives showing the lowest IC50 values of 75.1 and 85.88 µM. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have shown significant anticancer activity against HeLa, MCF7, and HCT-116 cancer cell lines. mdpi.com One compound, in particular, displayed high potency against HeLa cells with an IC50 of 2.59 µM. mdpi.com Furthermore, a series of 6-phenyl-4H-furo[3,2-c]pyran-4-one derivatives were synthesized and showed potent and highly selective inhibition against the SK-BR-3 breast cancer cell line, with the most potent analogs having ED50 values of 0.28 and 0.44 μM. nih.gov

Compound TypeCancer Cell LineIC50/ED50 ValueReference
Pyrano[3,2-c]pyridine derivative (formimidate)HCT-116 (Colon Carcinoma)5.2 ± 0.1 µM ekb.eg
Pyrano[3,2-c]pyridine derivative (formimidate)HepG-2 (Hepatic Carcinoma)3.4 ± 0.3 µM ekb.eg
Pyrano[3,2-c]pyridine derivative (formimidate)MCF-7 (Breast Carcinoma)1.4 ± 0.6 µM ekb.eg
4H-pyran derivativeHCT-116 (Colon Carcinoma)75.1 µM nih.gov
Pyrazolo[3,4-b]pyridine derivativeHeLa (Cervical Cancer)2.59 µM mdpi.com
6-Phenyl-4H-furo[3,2-c]pyran-4-one derivativeSK-BR-3 (Breast Cancer)0.28 µM nih.gov

A key mechanism underlying the anticancer activity of pyrano[3,2-b]pyridin-4-one derivatives is their ability to interfere with the cell cycle and induce apoptosis (programmed cell death) in cancer cells. Research has shown that certain 4H-pyran derivatives can induce apoptosis in HCT-116 cells through the activation of the caspase-3 gene. researchgate.net The induction of apoptosis was further confirmed by an increase in the sub-G1 population in cell cycle analysis. ptbioch.edu.pl

Similarly, pyrazolo[3,4-b]pyridine derivatives have been found to arrest the cell cycle at the S phase in HCT-116 cell lines. mdpi.com Pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone derivatives have also been reported to induce apoptosis and cause cell cycle arrest in the G2/M phase in human cancer cell lines. acs.org These findings indicate that the antiproliferative effects of these compounds are, at least in part, mediated by their ability to disrupt the normal progression of the cell cycle and trigger apoptotic pathways in cancer cells.

The molecular targets of pyrano[3,2-b]pyridin-4-one derivatives are diverse and contribute to their anticancer and antiviral activities. One of the significant mechanisms of action is the inhibition of tubulin polymerization. Certain pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone derivatives have been shown to block in vitro tubulin polymerization, thereby acting as antitubulin agents. acs.org By interfering with microtubule dynamics, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

In the context of antiviral research, derivatives of the related 3-hydroxy-pyran-4-one have been identified as inhibitors of HIV-1 integrase. researchgate.net This viral enzyme is crucial for the integration of the viral DNA into the host genome, a critical step in the HIV life cycle. Substituted analogs of 3-acetyl-4-hydroxy-2-pyranones and their difluoridoborate complexes have been reported as novel HIV-1 integrase inhibitors, with one compound showing an IC50 value of 3 µM for strand transfer inhibition. nih.gov This highlights the potential of the pyranone scaffold in the development of new antiviral therapies.

Anti-inflammatory Efficacy and Underlying Biochemical Pathways

Derivatives of the pyranopyridine scaffold have demonstrated significant anti-inflammatory properties, operating through various biochemical pathways. Research indicates that the anti-inflammatory effects of certain 3-hydroxy-pyridine-4-one derivatives may be linked to their iron-chelating capabilities. nih.govnih.gov Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent, relying on iron for their catalytic activity. nih.govnih.gov By chelating iron, these compounds can theoretically modulate the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov

Experimental studies using established models of inflammation have substantiated these activities. In carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice, several pyridine-4-one derivatives exhibited significant anti-inflammatory effects. nih.govnih.gov For instance, one derivative with a benzyl (B1604629) group substitution on the pyridine (B92270) ring showed the greatest potency on a molar basis. nih.gov The anti-inflammatory potential of the pyridazinone structure, a related heterocyclic core, has also been explored, with some derivatives reported to inhibit cyclooxygenase 2 (COX-2) and lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov

Furthermore, studies on benzopyranopyridine derivatives have revealed potent inhibition of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain. bohrium.com The inhibition of PGE2 production is a well-established mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). The tested compounds showed a high safety margin in acute toxicity tests. bohrium.com

Table 1: Anti-inflammatory Activity of Selected Pyridine Derivatives
Compound ClassInflammation ModelProposed MechanismKey FindingsReference
3-Hydroxy-pyridine-4-one derivativesCarrageenan-induced paw edema (rats); Croton oil-induced ear edema (mice)Iron chelation; potential inhibition of heme-dependent enzymes (COX, LOX)All tested compounds showed significant anti-inflammatory activity. A derivative with a benzyl group had the greatest potency. nih.govnih.gov
Benzopyranopyridine derivativesCarrageenan-induced rat paw edemaInhibition of Prostaglandin E2 (PGE2)Compounds showed potent anti-inflammatory activity and a high safety margin. bohrium.com
Pyridazinone derivativesIn vitro LPS-induced NF-κB activityInhibition of COX-2; Inhibition of NF-κB pathwayIdentified as a potential scaffold for developing novel anti-inflammatory drugs. nih.govnih.gov

Antioxidant Properties and Radical Scavenging Capabilities

The 4H-pyran scaffold is a component of various molecules recognized for their antioxidant activity. nih.govmdpi.com Certain synthesized 4H-pyran derivatives have demonstrated potent 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and reducing capabilities, with some compounds showing greater efficiency than the standard antioxidant butylated hydroxytoluene (BHT). nih.govmdpi.com The antioxidant activity of pyran derivatives is also linked to their ability to neutralize free radicals, which are implicated in the oxidative stress that can lead to conditions like colorectal cancer. nih.gov

The mechanism of action for this antioxidant activity is multifaceted. For pyridine-4-one derivatives, the iron-chelating property that contributes to their anti-inflammatory effect is also relevant here. nih.gov By sequestering iron ions, these compounds can prevent the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems. nih.gov

Theoretical studies on related pyranoanthocyanins have further elucidated the chemical mechanisms behind their radical scavenging abilities, which include hydrogen atom transfer (HAT), proton loss (PL), and electron transfer (ET) reactions. nih.gov Dihydropyrano[3,2-b]pyran derivatives have also been evaluated for their antioxidant potential, with several compounds exhibiting lower IC50 values than the reference, ascorbic acid, indicating strong radical scavenging properties. researchgate.netresearchgate.net

Table 2: Antioxidant Activity of Selected Pyran and Pyridine Derivatives
Compound ClassAssayKey FindingsReference
4H-Pyran derivativesDPPH scavenging; Ferric Reducing Antioxidant Power (FRAP)Derivatives 4g and 4j showed the strongest DPPH scavenging and reducing potencies; 4j was more efficient than BHT. nih.govmdpi.com
Dihydropyrano[3,2-b]pyran derivativesDPPH scavengingSeveral compounds showed lower IC50 values than ascorbic acid, indicating good antioxidant activity. researchgate.net
3-Hydroxy-pyridine-4-one derivativesNot specified (inferred)The iron-chelating activity suggests antioxidant potential by preventing the Fenton reaction. nih.gov

Other Bioactive Modalities (e.g., Antiallergic, Antidiabetic, Antiepileptic, Antimalarial, Anti-HIV, Antitubercular)

Beyond their anti-inflammatory and antioxidant effects, derivatives of the pyranopyridine and related heterocyclic systems have been investigated for a wide spectrum of other biological activities. These diverse therapeutic potentials highlight the versatility of this chemical scaffold in drug discovery.

Antiallergic: A benzopyranopyridine derivative, Y-12,141, demonstrated potent antiallergic effects by inhibiting passive cutaneous anaphylaxis (PCA) in rats. nih.gov Its efficacy, which was about five times more potent than disodium (B8443419) cromoglycate (DSCG), is attributed to the inhibition of allergic mediator release from mast cells. nih.gov Similarly, certain pyridothienopyrimidines have been shown to be potent inhibitors of histamine (B1213489) release, with IC50 values indicating they are up to 100 times more potent than cromoglycate. nih.gov

Antidiabetic: Pyridine derivatives have been identified as promising candidates for antidiabetic drugs. jchemrev.com Their mechanism of action often involves the inhibition of key enzymes in glucose metabolism. jchemrev.com Targets include α-amylase, which breaks down starch in the small intestine, and dipeptidyl peptidase-IV (DPP-4), an enzyme that rapidly deactivates incretin (B1656795) hormones like GLP-1, which are crucial for glucose homeostasis and insulin (B600854) secretion. jchemrev.comresearchgate.net

Antiepileptic: The pyran scaffold is under investigation for the development of novel antiepileptic drugs, although specific mechanisms and lead compounds in this area are still emerging. researchgate.net

Antimalarial: The pyranopyridine derivative pyronaridine (B1678541) is a potent antimalarial agent used in combination therapy. nih.govvivaxmalaria.org Its primary mechanism involves the inhibition of hemozoin formation, which prevents the malaria parasite from detoxifying the heme produced during hemoglobin digestion. nih.gov This leads to the accumulation of toxic hematin (B1673048) within the parasite. A secondary mechanism involves DNA intercalation and inhibition of topoisomerase 2, causing DNA damage and cell death. nih.gov Other benzopyran derivatives have been investigated as potential inhibitors of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), a crucial enzyme for the parasite's anaerobic glycolysis. malariaworld.org

Anti-HIV: A class of pyridine oxide derivatives has been identified as potent inhibitors of human immunodeficiency virus type 1 (HIV-1). nih.govnih.gov These compounds function as typical non-nucleoside reverse transcriptase inhibitors (NNRTIs), directly binding to and inhibiting the viral reverse transcriptase (RT) enzyme. nih.govnih.gov The most active compound, JPL-133, had a 50% effective concentration (EC50) of 0.05 µg/ml. nih.govnih.gov Research also suggests the existence of a second, RT-independent antiviral target, as these derivatives retain some activity against HIV-1 strains with NNRTI-characteristic mutations. nih.govnih.gov

Antitubercular: Various pyran and pyridine derivatives have shown promise as antitubercular agents. One approach involves targeting the dUTPase enzyme of Mycobacterium tuberculosis (Mtb), which is essential for the pathogen's nucleotide biosynthesis. nih.gov Other 2-amino-4H-pyran-3-carbonitrile derivatives have been found to occupy the enzymatic pockets of Mtb's thymidylate kinase in molecular docking studies. plos.org Additionally, pyrano[3,2-c]pyridone derivatives have been noted for their antitubulin activities, suggesting a mechanism that disrupts the mycobacterial cytoskeleton. nih.gov

Table 3: Summary of Other Bioactive Modalities and Molecular Targets
Bioactive ModalityCompound ClassMolecular Target / MechanismKey Findings / Example CompoundReference
AntiallergicBenzopyranopyridineInhibition of mediator release from mast cellsY-12,141 was ~5 times more potent than disodium cromoglycate in a PCA model. nih.gov
AntidiabeticPyridine derivativesInhibition of α-amylase and Dipeptidyl peptidase-IV (DPP-4)Inhibition of these enzymes helps regulate glucose homeostasis. jchemrev.com
AntimalarialPyronaridineInhibition of hemozoin formation; DNA intercalation and Topoisomerase 2 inhibitionPotent activity against multidrug-resistant Plasmodium. nih.gov
Anti-HIVPyridine oxide derivativesNon-nucleoside Reverse Transcriptase Inhibitor (NNRTI)JPL-133 showed an EC50 of 0.05 µg/ml against HIV-1. nih.govnih.gov
AntitubercularPyridopyrimidine derivativesInhibition of dUTPase enzyme in M. tuberculosisTargeting a key enzyme in nucleotide biosynthesis. nih.gov
Antitubercular2-Amino-4H-pyran-3-carbonitrileInhibition of thymidylate kinaseCompound 40 showed an MIC of ~8 μM. plos.org

Applications in Medicinal Chemistry and Drug Discovery Research

Pyrano[3,2-b]pyridin-4-one as a Promising Scaffold for Lead Generation

The 4H-pyrano[3,2-b]pyridin-4-one core is considered a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile framework for the development of ligands targeting a variety of biological targets. The pyranopyridine nucleus is present in a range of biologically active molecules, demonstrating its potential in the generation of new lead compounds for drug discovery programs. researchgate.net

The structural features of the this compound scaffold, including the presence of a hydrogen bond acceptor in the pyranone carbonyl group and the pyridine (B92270) nitrogen, as well as a potential hydrogen bond donor, allow for diverse interactions with biological macromolecules. The relatively rigid fused ring system also helps in pre-organizing the appended functional groups in a defined spatial orientation, which can lead to higher binding affinities and selectivities for their targets.

Research on structurally related pyranopyridine derivatives has highlighted their potential in yielding lead compounds with various pharmacological activities. For instance, derivatives of the isomeric pyrano[3,2-c]pyridine have been investigated for their anticancer properties. nih.gov These findings suggest that the this compound scaffold can be systematically decorated with a variety of substituents to generate a library of diverse compounds for high-throughput screening, thereby facilitating the identification of novel hits and subsequent lead generation.

Below is a table showcasing examples of related pyranopyridine derivatives and their reported biological activities, underscoring the potential of this class of compounds in lead discovery.

Compound ClassBiological ActivityReference
Pyrano[3,2-c]pyridonesAntiproliferative, Antitubulin nih.gov
4H-Pyrano[2,3-b]pyridine derivativesCytotoxic researchgate.net
Pyrano[3,2-b]pyran derivativesAnticancer, Anti-inflammatory, Antiviral researchgate.net

Strategic Optimization for Enhanced Biological Performance

Once a lead compound containing the this compound scaffold is identified, the next crucial step is its strategic optimization to enhance its biological performance. This process involves iterative modifications of the lead structure to improve its potency, selectivity, and pharmacokinetic properties. The core scaffold provides multiple points for chemical modification, allowing for a systematic exploration of the structure-activity relationships (SAR).

Key strategic optimization approaches for derivatives of this compound include:

Substitution at the Pyranone Ring: The pyranone ring offers several positions where substituents can be introduced to probe the binding pocket of the target protein. For example, substitution at the C2 and C3 positions can significantly influence the biological activity.

Modification of the Pyridine Ring: The pyridine ring can also be functionalized to modulate the compound's properties. Introducing substituents on the pyridine ring can affect the molecule's electronics, solubility, and metabolic stability.

Introduction of Diverse Side Chains: Attaching various side chains to the core scaffold can lead to new interactions with the target, thereby enhancing binding affinity. These side chains can be designed to exploit specific features of the target's active site, such as hydrophobic pockets or regions capable of hydrogen bonding.

The following table illustrates hypothetical optimization strategies for a lead compound based on the this compound scaffold, targeting a generic kinase.

Lead CompoundModification StrategyRationale
Lead A Introduction of a small alkyl group at C2To probe for a small hydrophobic pocket.
Lead A Addition of a basic amine functionality to a side chainTo form a salt bridge with an acidic residue.
Lead A Replacement of a phenyl group with a fluorinated phenyl groupTo improve metabolic stability and binding affinity through halogen bonding.

Fragment-Based Drug Design and Scaffold Hopping Approaches

The this compound scaffold is also amenable to modern drug discovery strategies such as fragment-based drug design (FBDD) and scaffold hopping.

In fragment-based drug design , small molecular fragments that bind to the target protein are identified and then grown or linked together to create a more potent lead compound. The this compound core, being of relatively low molecular weight, can itself be considered a fragment or can be deconstructed into smaller fragments for initial screening. If a fragment derived from this scaffold shows binding, it can be elaborated into a more complex molecule while retaining the key binding interactions of the pyranopyridine core. This approach allows for a more efficient exploration of chemical space and can lead to lead compounds with better ligand efficiency. nih.govnih.govresearchgate.net

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying isosteric or isofunctional replacements for a core molecular structure while retaining or improving biological activity. namiki-s.co.jpslideshare.netdundee.ac.uknih.gov The this compound scaffold can serve as a starting point for scaffold hopping campaigns. For example, researchers might replace the pyranone ring with other heterocyclic systems to explore new chemical space, improve physicochemical properties, or circumvent existing patents. The goal is to discover novel chemotypes that maintain the key pharmacophoric features of the original scaffold.

The table below presents potential scaffold hops from the this compound core.

Original ScaffoldHopped ScaffoldRationale for Hopping
This compoundFuro[3,2-b]pyridin-4-oneTo alter the ring electronics and explore different hydrogen bonding patterns.
This compoundThieno[3,2-b]pyridin-4-oneTo introduce a sulfur atom, potentially improving metabolic stability and exploring new interactions.
This compoundPyrrolo[3,2-b]pyridin-4-oneTo introduce a hydrogen bond donor in the five-membered ring.

Advanced Materials Science and Optoelectronic Characterization

Investigation of Charge Transport Phenomena

The efficiency of organic electronic devices is fundamentally dependent on the charge transport properties of the active material. For 4H-pyrano[3,2-b]pyridin-4-one, understanding how electrical charges (electrons and holes) move through the material is crucial. Theoretical studies, often employing density functional theory (DFT), are instrumental in predicting the charge transport capabilities of such novel materials. These studies typically calculate the reorganization energy and electronic coupling between adjacent molecules. A low reorganization energy for both hole (λh) and electron (λe) transport is desirable for efficient charge mobility.

While specific experimental data on the charge transport properties of this compound is not extensively documented in publicly available literature, general principles governing similar nitrogen-containing heterocyclic compounds can be considered. The presence of the pyridine (B92270) nitrogen atom can influence the electron transport characteristics, potentially making the material more n-type (electron-transporting). The planarity of the fused ring system is also a critical factor, as co-planar stacking in the solid state can enhance π-π interactions, facilitating intermolecular charge hopping.

Semiconducting Characteristics and Energy Level Alignment

The semiconducting nature of an organic material is defined by its band gap, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The absolute energies of the HOMO and LUMO levels are critical for device engineering, as they determine the efficiency of charge injection from and collection to electrodes, as well as the open-circuit voltage in organic photovoltaic cells.

For this compound, the HOMO and LUMO energy levels would be expected to be influenced by the electron-withdrawing nature of the pyridinone moiety and the electron-donating character of the pyran portion. This built-in electronic asymmetry can be advantageous for creating materials with specific energy level alignments. The determination of these energy levels is typically achieved through experimental techniques such as cyclic voltammetry (CV) and ultraviolet photoelectron spectroscopy (UPS).

Table 1: Hypothetical Energy Level Data for this compound and Derivatives

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
This compound-5.8-2.53.3
Donor-substituted derivative-5.5-2.43.1
Acceptor-substituted derivative-6.1-2.83.3

Correlations between Molecular Structure and Optoelectronic Performance

The optoelectronic performance of a material is intrinsically linked to its molecular structure. In the case of this compound, several structural features are expected to dictate its properties. The degree of π-conjugation across the fused ring system will directly impact the absorption and emission spectra of the molecule. The presence and position of the nitrogen atom and the carbonyl group are also critical, as they influence the electron density distribution and the dipole moment of the molecule.

Future Perspectives and Interdisciplinary Research Directions

Novel Synthetic Methodologies and Process Intensification

The development of efficient and innovative synthetic routes is paramount to advancing the study of 4H-pyrano[3,2-b]pyridin-4-one systems. While various methods exist for constructing pyran and pyridine (B92270) rings, future research will likely focus on creating more complex derivatives with high precision and efficiency.

Key future directions include:

Multicomponent Reactions (MCRs): Designing novel one-pot, multicomponent reactions will continue to be a major focus. nih.govnih.gov These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity, allowing for the rapid generation of diverse molecular libraries. tandfonline.comresearchgate.netnih.gov

Asymmetric Catalysis: A significant challenge and opportunity lie in the development of enantioselective synthetic methods. The use of chiral organocatalysts or metal complexes could enable the synthesis of specific stereoisomers, which is crucial as different enantiomers of a compound can exhibit vastly different biological activities. researchgate.net

Flow Chemistry and Microreactors: The adoption of continuous flow chemistry offers the potential for process intensification. This technology can lead to improved reaction control, higher yields, enhanced safety, and easier scalability compared to traditional batch processes. mdpi.com

Photochemical and Electrochemical Synthesis: Exploring light- or electricity-driven reactions can provide access to novel chemical transformations and reaction pathways that are not achievable through conventional thermal methods. These techniques align with green chemistry principles by often requiring milder reaction conditions. researchgate.net

Synthetic StrategyPotential AdvantagesFuture Research Goal
Multicomponent ReactionsHigh efficiency, diversity generation, reduced waste. tandfonline.comresearchgate.netDesign of novel MCRs for complex pyranopyridines.
Asymmetric CatalysisAccess to enantiomerically pure compounds. researchgate.netDevelopment of specific catalysts for stereoselective synthesis.
Flow ChemistryEnhanced safety, scalability, and process control. mdpi.comIntegration of microreactor technology for on-demand synthesis.
C-H ActivationIncreased step-economy and reduced pre-functionalization.Discovery of selective catalysts for direct functionalization of the scaffold.

Discovery of Unexplored Biological Applications

The 4H-pyran and pyridine moieties are present in numerous biologically active compounds, suggesting a rich pharmacological potential for the this compound scaffold. researchgate.netresearchgate.net While initial studies have explored areas like anticancer and antimicrobial activities, a vast landscape of biological targets remains unexplored. nih.govnih.govnih.gov

Future research will likely target:

Neurodegenerative Diseases: Given that some heterocyclic compounds interact with targets in the central nervous system, derivatives of this compound could be investigated as potential modulators of enzymes or receptors implicated in diseases like Alzheimer's or Parkinson's.

Metabolic Disorders: The structural similarity to certain natural products suggests that these compounds could be explored for their effects on metabolic pathways, potentially leading to new treatments for diabetes or obesity.

Viral Infections: The search for novel antiviral agents is a constant priority. High-throughput screening of this compound libraries against a range of viruses could identify new therapeutic leads. nih.gov

Immunomodulation: Investigating the anti-inflammatory properties of these compounds could open doors to treatments for autoimmune diseases and other inflammatory conditions. researchgate.net

Potential Therapeutic AreaRationaleResearch Approach
Neurodegenerative DiseasesCNS activity of related heterocyclic compounds.Screening against targets like cholinesterases or kinases.
Metabolic DisordersStructural motifs similar to bioactive natural products.In vitro assays on metabolic enzymes and cellular models.
Viral InfectionsBroad biological activity of pyran derivatives. nih.govHigh-throughput screening against viral targets (e.g., proteases, polymerases).
Inflammatory ConditionsKnown anti-inflammatory potential of related scaffolds. researchgate.netEvaluation in cellular and animal models of inflammation.

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and chemical synthesis. mdpi.com For the this compound scaffold, these computational tools can accelerate research and development cycles significantly.

Interdisciplinary applications will include:

De Novo Design: Generative AI models can design novel this compound derivatives with desired physicochemical and pharmacological properties. mdpi.comnih.gov These models can explore a vast chemical space to propose structures that human chemists might not have conceived.

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity (e.g., binding affinity to a target protein), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and synthetic accessibility of new virtual compounds. springernature.com This allows for the prioritization of the most promising candidates for synthesis and testing.

Retrosynthesis and Reaction Optimization: AI platforms can predict optimal synthetic routes for target molecules, suggesting reaction conditions and identifying potential challenges. philadelphia.edu.jo This can save considerable time and resources in the laboratory.

AI/ML ApplicationDescriptionImpact on Research
De Novo Molecular DesignUsing generative models to create novel molecular structures with specific property profiles. nih.govAccelerates the discovery of new lead compounds.
QSAR and Property PredictionBuilding predictive models for biological activity and pharmacokinetic properties. springernature.comEnables efficient virtual screening and candidate prioritization.
Synthesis PlanningEmploying algorithms to devise retrosynthetic pathways and predict reaction outcomes. philadelphia.edu.joStreamlines the chemical synthesis process.
High-Throughput Data AnalysisAnalyzing large datasets from screening experiments to identify structure-activity relationships.Extracts valuable insights from complex biological data.

Sustainable and Eco-Friendly Approaches in Pyrano[3,2-b]pyridin-4-one Chemistry

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future work on this compound will undoubtedly emphasize the development of more sustainable and environmentally benign methodologies.

Key areas of focus will be:

Green Solvents: Replacing traditional volatile organic compounds with greener alternatives such as water, ionic liquids, or supercritical fluids. tandfonline.com

Reusable Catalysts: Designing heterogeneous or magnetic nanocatalysts that can be easily recovered and reused for multiple reaction cycles, minimizing waste and cost. researchgate.netnih.govresearchgate.net

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted or ultrasound-mediated synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov

Renewable Feedstocks: Investigating the use of bio-based starting materials derived from renewable resources to synthesize the pyranopyridine core, reducing reliance on petrochemicals.

Green Chemistry ApproachExampleEnvironmental Benefit
Use of Green SolventsPerforming reactions in water or ethanol (B145695). tandfonline.comReduces pollution from volatile organic compounds.
Heterogeneous CatalysisEmploying solid-supported catalysts or magnetic nanoparticles. researchgate.netSimplifies product purification and allows catalyst recycling.
Energy-Efficient MethodsMicrowave-assisted organic synthesis (MAOS). nih.govLowers energy consumption and shortens reaction times.
Atom EconomyPrioritizing multicomponent and cycloaddition reactions. tandfonline.comrsc.orgMaximizes the incorporation of starting materials into the final product.

Expanding Material Science Horizons for Pyrano[3,2-b]pyridin-4-one-Based Systems

The unique electronic and structural properties of fused heterocyclic systems like this compound make them attractive candidates for applications beyond medicine. Future interdisciplinary research could explore their potential in advanced materials.

Promising research directions include:

Organic Electronics: The extended π-conjugated system in certain derivatives could be exploited for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Fluorescent Probes and Sensors: Functionalization of the pyranopyridine core with specific recognition moieties could lead to the development of highly sensitive and selective fluorescent sensors for detecting metal ions, anions, or biologically important molecules.

Functional Polymers: Incorporating the this compound unit into polymer backbones or as a pendant group could create new materials with unique thermal, optical, or electronic properties.

Photoactive Materials: The 4H-pyran moiety is known to be a component of some photoactive materials, suggesting that pyranopyridine derivatives could be explored for applications in photochemistry, such as in the development of novel dyes or photodynamic therapy agents. nih.gov

Q & A

Q. What are the most efficient synthetic strategies for 4H-pyrano[3,2-b]pyridin-4-one derivatives?

A one-pot, three-component cyclocondensation method using 3-hydroxypyrrole, malononitrile, and aldehydes with Fe(HSO₄)₃ as a catalyst yields 4H-pyrano[3,2-b]pyrrole derivatives in moderate to good yields (60–85%). This approach minimizes reaction time and waste . Alternative routes involve functionalizing 3-acetyl-4H-[1]benzopyran-4-one precursors with carboxylic acid groups, which are critical for pharmacological activity studies .

Q. How are structural and purity characteristics of this compound derivatives validated?

Advanced analytical techniques, including ¹H NMR, ¹³C{¹H} NMR, and high-resolution mass spectrometry (HRMS, ESI/Q-TOF), are essential. For example, 3-acetyl-2-(methylthio)-5-(4-morpholinophenyl)-7-phenyl-4H-pyrano[2,3-b]pyridin-4-one (4e) was confirmed via ¹H NMR (δ 8.55 ppm for pyridinone protons) and HRMS (m/z 487.1762 [M+H]⁺) .

Q. What catalytic systems are optimal for synthesizing fused pyrano-pyridinone systems?

Iron-based catalysts (e.g., Fe(HSO₄)₃) are cost-effective and efficient for cyclocondensation reactions . For regioselective functionalization, nucleophilic substitution reactions with amines (e.g., piperidine, morpholine) under anhydrous DCM or dioxane conditions yield 2-(substituted amino) derivatives with >90% purity .

Advanced Research Questions

Q. How do structural modifications influence the pharmacological activity of this compound derivatives?

Pyridinone derivatives (e.g., compound 6) exhibit higher in vivo antiallergic activity (passive cutaneous anaphylaxis inhibition) than pyranone analogues due to enhanced bioavailability. The potassium salt of 5a (R₆ = K) showed moderate oral activity, suggesting ionic modifications improve absorption .

Q. What experimental design principles resolve contradictions in synthetic yields or bioactivity data?

Comparative studies between pyranone and pyridinone derivatives highlight the role of heteroatom positioning (oxygen vs. nitrogen) in activity. For instance, pyridinone carboxylic acids (e.g., 6) showed superior iv/ip activity over pyranones (5), necessitating controlled substitution patterns during synthesis . Mechanistic studies using kinetic isotope effects (KIEs) or DFT calculations can further clarify reactivity discrepancies .

Q. How can low-yield challenges in multi-step syntheses be mitigated?

Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical. For example, Procedure B (open-air conditions with DMAP) achieved 97% yield for 3-acetyl-2-(methylamino)-5,7-diphenyl-4H-pyrano[2,3-b]pyridin-4-one (6ac), whereas Procedure A (anhydrous DCM) required column chromatography . Catalyst screening (e.g., Lewis acids vs. bases) also improves efficiency .

Q. What safety protocols are essential for handling this compound intermediates?

Toxic byproducts like methanethiol may form during thioether cleavage. Use fume hoods, personal protective equipment (PPE), and emergency eyewash stations. Spills should be contained with sand or inert absorbents and disposed via hazardous waste protocols .

Critical Analysis of Contradictions

  • Synthetic Efficiency vs. Safety : While one-pot methods (e.g., Fe(HSO₄)₃ catalysis) are efficient, they may generate hazardous intermediates. Balancing yield optimization with safety protocols (e.g., closed systems) is crucial .
  • Bioactivity vs. Structural Complexity : Pyridinones consistently outperform pyranones in bioactivity, but their synthesis requires stricter regiocontrol. Advanced characterization (e.g., X-ray crystallography) can validate structural hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.